(3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a tert-butylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenyl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-rel-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.
(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.
(3R,4S)-rel-4-(4-Isopropylphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
The uniqueness of (3R,4S)-rel-4-(4-(tert-Butyl)phenyl)pyrrolidine-3-carboxylic acid lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H21NO2 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
(3R,4S)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)11-6-4-10(5-7-11)12-8-16-9-13(12)14(17)18/h4-7,12-13,16H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m1/s1 |
InChI Key |
AZPUDOGXSXHPQA-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
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